Complement C3b Modulator Hit: Virtual Screening-Derived Scaffold with Distinct Synthetic Access vs. Non-Phthalide C3b Inhibitors
An acetamido phthalide derivative (closely related to 5-acetamido-phthalide) was identified as a hit for small-molecule complement component C3b modulation using a virtual screening strategy [1]. In contrast to the peptidic C3 inhibitor compstatin and other non-phthalide small-molecule C3b binders (e.g., those from the cheminformatics screen by Smith et al.), the acetamido phthalide scaffold offers a synthetically tractable benzofuranone core that can be elaborated via a one-pot synthesis yielding both acetamido phthalides and cinnamamides from a common intermediate [1]. Quantitative binding or functional IC₅₀ data for this compound at C3b have not yet been published in peer-reviewed literature, limiting this evidence to a ‘hit identification’ level.
| Evidence Dimension | Hit identification in C3b modulator virtual screening |
|---|---|
| Target Compound Data | Acetamido phthalide derivative identified as virtual screening hit for C3b modulation |
| Comparator Or Baseline | Compstatin (peptidic C3 inhibitor) and cheminformatics-derived small molecules from Smith et al. (2017) |
| Quantified Difference | Not applicable (no quantitative functional C3b inhibition data available for the target compound) |
| Conditions | Virtual screening strategy; one-pot synthetic access to both acetamido phthalides and cinnamamides demonstrated [1] |
Why This Matters
For complement-targeted drug discovery programs, 5-acetamido-phthalide provides a synthetically accessible, non-peptidic starting scaffold that is structurally distinct from compstatin and other known C3b ligands, offering a differentiated chemical series for hit-to-lead optimization.
- [1] Sharma, R. et al. (2023). An Unusual Base-Sensitive Beta-Elimination Reaction to Synthesize Cinnamamides Starting From Common Intermediate of Preparing Phthalides. Archiv der Pharmazie, 356(8), e2300199. View Source
